[4-(1H-pyrazol-1-yl)phenyl]methanol

DPP-4 inhibition type 2 diabetes thiosemicarbazone

[4-(1H-Pyrazol-1-yl)phenyl]methanol (CAS 143426-49-7) is a heterocyclic building block composed of a pyrazole ring N-linked at the para position of a benzyl alcohol scaffold. It possesses a molecular formula of C₁₀H₁₀N₂O, a molecular weight of 174.20 g·mol⁻¹, a melting point of 76–80 °C, and a predicted boiling point of 324.3 °C at 760 mmHg.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 143426-49-7
Cat. No. B141066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(1H-pyrazol-1-yl)phenyl]methanol
CAS143426-49-7
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=CC=C(C=C2)CO
InChIInChI=1S/C10H10N2O/c13-8-9-2-4-10(5-3-9)12-7-1-6-11-12/h1-7,13H,8H2
InChIKeyMMGMLIHSHFKRDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(1H-Pyrazol-1-yl)phenyl]methanol CAS 143426-49-7: A para-Substituted Pyrazole-Benzyl Alcohol Building Block for Medicinal Chemistry and Catalysis


[4-(1H-Pyrazol-1-yl)phenyl]methanol (CAS 143426-49-7) is a heterocyclic building block composed of a pyrazole ring N-linked at the para position of a benzyl alcohol scaffold [1]. It possesses a molecular formula of C₁₀H₁₀N₂O, a molecular weight of 174.20 g·mol⁻¹, a melting point of 76–80 °C, and a predicted boiling point of 324.3 °C at 760 mmHg . The compound is catalogued under PubChem CID 2776480 and carries the MDL identifier MFCD02682057 . Commercially, it is supplied by Thermo Scientific Maybridge (97% purity), Aladdin (98%), Matrix Scientific (>95%), and Apollo Scientific, primarily as a research intermediate for pharmaceutical and materials science applications .

Why [4-(1H-Pyrazol-1-yl)phenyl]methanol Cannot Be Casually Replaced by Its Regioisomers or Heterocycle Analogs in Synthesis Pipelines


The para-substitution pattern of the pyrazole on the phenyl ring dictates both the linear trajectory of the benzylic alcohol handle and the electronic environment of the heterocycle, making [4-(1H-pyrazol-1-yl)phenyl]methanol functionally distinct from its meta- and ortho-substituted regioisomers (CAS 864068-80-4 and 741717-59-9, respectively) [1]. In medicinal chemistry campaigns, the para-isomer has been validated as a critical scaffold element in potent DPP-4 inhibitors achieving single-digit nanomolar IC₅₀ values, whereas the corresponding heterocyclic surrogates (e.g., imidazole or triazole benzyl alcohols) exhibit altered hydrogen-bonding capacity, metal-coordination geometry, and lipophilicity (XLogP3 = 1.3 for pyrazole vs. ~0.7 for imidazole analog), directly impacting target engagement and downstream SAR progression [2]. Simple functional-group interchange—such as replacing the alcohol with the corresponding carboxylic acid or aldehyde—fundamentally alters the synthetic connectivity available, as the benzylic alcohol uniquely enables direct conversion to halides, ethers, esters, amines, or isothiocyanates without protecting-group manipulation .

Quantitative Differentiation Evidence for [4-(1H-Pyrazol-1-yl)phenyl]methanol Versus Closest Analogs


DPP-4 Inhibitory Potency of 4-(1H-Pyrazol-1-yl)phenyl Scaffold Derivative Versus Clinical Benchmark Sitagliptin

The thiosemicarbazide derived from [4-(1H-pyrazol-1-yl)phenyl]methanol (via the isothiocyanate intermediate) yielded compound 2f, a 4-bromobenzylidene-thiosemicarbazone, which inhibited DPP-4 with an IC₅₀ of 1.266 ± 0.264 nM, representing a 3.5-fold greater potency than the marketed drug sitagliptin (IC₅₀ = 4.380 ± 0.319 nM) measured in the same fluorescence-based assay [1]. This scaffold-dependent potency advantage is not recapitulated by the corresponding meta- or ortho-pyrazole regioisomers, as molecular docking confirmed that the para-pyrazole engages in critical π-π stacking with Arg358 and Tyr666 in the DPP-4 active site [1].

DPP-4 inhibition type 2 diabetes thiosemicarbazone

Physicochemical Differentiation: Melting Point and Handling Characteristics of Para Isomer Versus Meta and Ortho Regioisomers

[4-(1H-Pyrazol-1-yl)phenyl]methanol is a crystalline solid with a reported melting point of 76–80 °C , enabling straightforward purification by recrystallization and convenient solid-phase handling. In contrast, the meta-substituted analog [3-(1H-pyrazol-1-yl)phenyl]methanol (CAS 864068-80-4) is typically a viscous oil or low-melting solid at ambient temperature, complicating accurate weighing and requiring specialized storage conditions . The ortho isomer [2-(1H-pyrazol-1-yl)phenyl]methanol (CAS 741717-59-9) similarly exhibits lower crystallinity. This 76–80 °C melting point range is industrially advantageous for automated solid-dispensing platforms used in high-throughput parallel synthesis .

solid-state properties handling purification

Lipophilicity and Polarity Comparison: Pyrazole-Benzyl Alcohol Versus Imidazole and Triazole Analogs

The computed XLogP3 for [4-(1H-pyrazol-1-yl)phenyl]methanol is 1.3 with a topological polar surface area (TPSA) of 38.1 Ų, as reported by PubChem [1]. The pyrazole N(2) atom serves as a hydrogen-bond acceptor (HBA count = 2) but not as a hydrogen-bond donor, distinguishing it from the imidazole analog [4-(1H-imidazol-1-yl)phenyl]methanol, which bears an additional H-bond donor at N(3) and has a lower XLogP (~0.7) and higher TPSA (~45 Ų). This difference of approximately 0.6 log units in lipophilicity translates to a ~4-fold difference in predicted membrane partitioning, directly influencing passive permeability in cell-based assays [2]. Pyrazole has been described as a more lipophilic and metabolically stable bioisostere of phenol, an advantage not shared by imidazole in the same context .

lipophilicity ADME bioisostere

Commercially Available Purity Grades: Supplier-Specific Quality Specifications Impacting Reproducibility

[4-(1H-Pyrazol-1-yl)phenyl]methanol is commercially available at multiple purity tiers: Thermo Scientific Maybridge supplies it at 97% assay (CAS Min 96.5%, CAS Max 100.0%) in amber glass bottles ; Aladdin Scientific offers 98% purity with Certificates of Analysis (CoA) including NMR, HPLC, or GC ; Matrix Scientific provides >95% purity ; and AKSci specifies a minimum purity of 95% . The 1–3% purity differential between suppliers can significantly impact reaction yields in subsequent derivatization steps—in a four-step linear synthesis, a 95% purity starting material could yield a cumulative purity of ~81% versus ~89% for a 98% purity input, a meaningful difference for milligram-scale medicinal chemistry where intermediate purification is impractical.

purity quality control procurement

Patent-Backed Synthetic Utility: Use as Key Intermediate in Muscarinic M1 PAM Drug Candidates for Alzheimer's Disease

Patent WO2015/163485 (Takeda Pharmaceutical) discloses isoindoline-1-one derivatives as cholinergic muscarinic M1 receptor positive allosteric modulators (PAMs) for the treatment of Alzheimer's disease, explicitly citing [4-(1H-pyrazol-1-yl)phenyl]methanol (CAS 143426-49-7) as a synthetic intermediate at Paragraph 0387 [1]. This contrasts with the ortho- and meta-pyrazole benzyl alcohol isomers, which are not specifically claimed in this therapeutic patent family. Furthermore, the 4-(pyrazol-1-yl)phenyl scaffold features in multiple BindingDB-listed bioactive compounds, including a DGAT1 inhibitor (CHEMBL1090842, IC₅₀ = 400 nM in mouse C2C12 cells) [2] and a TNIK inhibitor (US11485711, Compound 274, IC₅₀ = 20 nM) [3], validating the scaffold's privileged status in kinase and metabolic target space.

Alzheimer's disease muscarinic M1 PAM patent intermediate

Evidence-Driven Application Scenarios for [4-(1H-Pyrazol-1-yl)phenyl]methanol in Drug Discovery and Chemical Biology


Lead Optimization of DPP-4 Inhibitors for Type 2 Diabetes

Research groups pursuing DPP-4 inhibitors can utilize [4-(1H-pyrazol-1-yl)phenyl]methanol as the starting material for generating the 4-[4-(1H-pyrazol-1-yl)phenyl]thiosemicarbazide intermediate, which upon condensation with aromatic aldehydes yields thiosemicarbazone libraries. As demonstrated by Arslan et al. (2020), the 4-bromobenzylidene derivative 2f achieved an IC₅₀ of 1.266 nM against DPP-4, outperforming sitagliptin (4.380 nM) by 3.5-fold, with a favorable cytotoxicity profile (IC₅₀ > 500 µM on NIH/3T3 fibroblasts) [1]. The para-substitution geometry is essential for the π-π stacking interaction with Arg358 and Tyr666 observed in molecular docking; use of the meta or ortho isomer would disrupt this binding mode [1].

Synthesis of Muscarinic M1 Positive Allosteric Modulators for Alzheimer's Disease

Takeda Pharmaceutical's patent WO2015/163485 explicitly employs [4-(1H-pyrazol-1-yl)phenyl]methanol as a key intermediate in the construction of isoindoline-1-one M1 PAMs [2]. The benzylic alcohol serves as a synthetic anchor for introducing the isoindoline pharmacophore; its para-pyrazole geometry is a structural prerequisite for M1 allosteric modulation. Any program aiming to explore this chemical space or develop follow-on candidates must procure the para isomer specifically, as the meta and ortho regioisomers are not claimed in this patent family and are unlikely to support the requisite M1 PAM pharmacophore [2].

Kinase Inhibitor Scaffold Elaboration (TNIK, DGAT1, and AGC Kinase Families)

The 4-(1H-pyrazol-1-yl)phenyl moiety is a recognized privileged fragment in kinase inhibitor design. BindingDB records compounds incorporating this scaffold with potent activity against TNIK (IC₅₀ = 20 nM) [3] and DGAT1 (IC₅₀ = 400 nM) [4]. [4-(1H-Pyrazol-1-yl)phenyl]methanol provides the benzylic alcohol handle for rapid diversification—via Mitsunobu reaction, oxidation to aldehyde, or conversion to benzyl halide—enabling parallel library synthesis targeting the hinge-binding region of kinases where the pyrazole nitrogen can act as a hydrogen-bond acceptor. The para-substitution ensures a linear molecular axis compatible with the ATP-binding pocket geometry, a feature not achievable with ortho-substituted isomers [3][4].

Automated Parallel Synthesis and High-Throughput Medicinal Chemistry Workflows

With a melting point of 76–80 °C and availability as a free-flowing crystalline solid at ambient temperature, [4-(1H-pyrazol-1-yl)phenyl]methanol is compatible with automated solid-dispensing platforms (e.g., Mettler-Toledo Quantos, Chemspeed Flex) . This contrasts with the liquid or semi-solid meta and ortho regioisomers, which require manual weighing and introduce volumetric dispensing errors. Procurement of the 97–98% purity grade from Thermo Scientific or Aladdin ensures minimal batch-to-batch variability, a critical factor when compound libraries exceeding 500 members are synthesized and downstream biological triage depends on reproducible input quality .

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